1,25-Dihydroxy-19-norprevitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D. This compound is notable for its structural modification, specifically the absence of the 19-carbon atom in its A-ring, which distinguishes it from natural vitamin D forms. The removal of this carbon alters the compound's biological properties and receptor interactions, making it a subject of interest in both pharmacological and biochemical research.
This compound is synthesized through various chemical methods that involve complex organic reactions. The primary source of 1,25-dihydroxy-19-norprevitamin D3 is laboratory synthesis rather than natural extraction, as the modified structure does not occur in nature.
1,25-Dihydroxy-19-norprevitamin D3 belongs to the class of steroid hormones and is categorized under vitamin D analogs. It acts on the vitamin D receptor, influencing calcium homeostasis and bone metabolism.
The synthesis of 1,25-dihydroxy-19-norprevitamin D3 typically involves several key steps:
One notable synthesis route described by DeLuca and colleagues involves transforming 25-hydroxyvitamin D3 into a cyclovitamin D intermediate before further modifications lead to the final product. This method emphasizes regioselective hydroboration and subsequent cycloreversion reactions to produce 1,25-dihydroxy-19-norprevitamin D3 efficiently .
The molecular structure of 1,25-dihydroxy-19-norprevitamin D3 can be represented as follows:
The absence of the 19-carbon atom modifies the compound's conformation and reactivity compared to its parent compounds. It retains two hydroxyl groups that are crucial for receptor binding and biological activity.
1,25-Dihydroxy-19-norprevitamin D3 participates in various chemical reactions typical for steroid derivatives:
The synthesis often employs techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation .
The mechanism by which 1,25-dihydroxy-19-norprevitamin D3 exerts its biological effects primarily involves binding to the vitamin D receptor. Upon binding:
Studies have shown that this analog can exhibit different affinities for the vitamin D receptor compared to its natural counterparts, influencing its effectiveness in various biological contexts .
Relevant data suggest that these properties impact its usability in therapeutic applications .
1,25-Dihydroxy-19-norprevitamin D3 has several applications in scientific research:
The therapeutic evolution of vitamin D analogs spans over 350 years, originating with the first clinical descriptions of rickets in 1645 by Daniel Whistler and Francis Glisson. These early observations identified the hallmark skeletal deformities resulting from vitamin D deficiency, termed "the English disease" due to its prevalence in industrialized British cities during the 18th–19th centuries. Industrialization exacerbated the condition through reduced UVB exposure from air pollution and urban living conditions, exemplified by Charles Dickens’ character Tiny Tim as a cultural reference to childhood rickets [1].
The 20th century marked a paradigm shift with the elucidation of vitamin D’s dual origins: nutritional sources (cod liver oil advocated by Percival in the late 1700s) and photochemical synthesis (proposed by Sniadecki in 1822). Palm’s 1890 geographical studies formally linked sunlight deprivation to rickets, a hypothesis later validated by Huldshinsky (1919) and Chick (1922) through ultraviolet light therapy. Concurrently, nutritional research identified vitamin D as a critical anti-rachitic factor distinct from other "vital amines." Structural characterization followed, with vitamin D₂ (ergocalciferol) and D₃ (cholecalciferol) identified in 1931 and 1935, respectively. The hormonal metabolite 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃] was discovered in 1967, revealing a nuclear receptor-mediated mechanism that enabled targeted analog design [1] .
Table 1: Key Milestones in Vitamin D Therapeutic Development
Period | Discovery | Key Researchers |
---|---|---|
1645–1650 | First clinical description of rickets | Whistler, Glisson |
1890–1922 | UV light as anti-rachitic therapy | Palm, Huldshinsky, Chick |
1920s–1930s | Isolation of vitamins D₂ and D₃ | Windaus, Askew |
1967–1975 | Discovery of 1,25(OH)₂D₃ and VDR | DeLuca, Norman |
1980s–present | Synthesis of non-calcemic analogs (e.g., 19-nor derivatives) | Perlman, DeLuca |
19-Norvitamin D₃ derivatives belong to the secosteroid class, characterized by a broken C9-C10 bond in the steroid nucleus. The prototype compound, 1α,25-dihydroxy-19-norprevitamin D₃, has the systematic IUPAC name:(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol . Its molecular formula is C₂₆H₄₂O₃ (molecular weight: 402.6 g/mol), distinguishing it from classical vitamin D via three critical modifications:
Structurally, 19-nor analogs lack the A-ring β-face steric bulk imposed by C19, permitting conformational flexibility that alters vitamin D receptor (VDR) interactions. Unlike previtamin D (which thermally isomerizes to vitamin D), 19-norprevitamin D₃ derivatives are stabilized synthetic intermediates .
Table 2: Structural Comparison of Vitamin D Compounds
Feature | 1,25(OH)₂D₃ (Calcitriol) | 1,25-Dihydroxy-19-norprevitamin D₃ |
---|---|---|
C19 Position | Exocyclic methylene (CH₂) | Absent (demethylated) |
A-Ring Conformation | Chair form with C19 steric hindrance | Flexible due to C19 absence |
Side Chain (C17) | Sec-butyl (C8H₁₇) | 6-Hydroxy-6-methylheptyl (C8H₁₆OH) |
Molecular Formula | C₂₇H₄₄O₃ | C₂₆H₄₂O₃ |
The 19-nor modification emerged to address a critical limitation of native 1,25(OH)₂D₃: its potent stimulation of intestinal calcium absorption and bone resorption, leading to hypercalcemia and soft-tissue calcification at therapeutic doses. Mechanistically, demethylation disrupts ligand-driven VDR conformational changes that regulate calcium-transporting genes (e.g., TRPV6, calbindin) while preserving transcriptional activity on non-calcemic pathways [3] [4].
Key biological evidence includes:
Table 3: Comparative Calcemic Effects of Vitamin D Analogs
Parameter | 1,25(OH)₂D₃ | 19-nor-1,25(OH)₂D₂ | Change vs. Native |
---|---|---|---|
Calcium Mobilization (rat model) | 100% | 10% at equal dose | ↓ 90% |
Phosphorus Elevation (rat model) | 73% increase | No effect at equal dose | ↓ 100% |
Ca×P Product (human hemodialysis) | 60.9 mg²/dL² | 53.2–54.2 mg²/dL² | ↓ 11–13% |
PTH Suppression | 54.1% | 54.4–63.6% | Equivalent or superior |
The structural basis for this dissociation lies in altered VDR-coactivator recruitment kinetics. 19-nor analogs exhibit slower VDR-RXR heterodimer dissociation rates and preferential binding to helix H12-stabilized VDR conformations, skewing activity toward non-calcemic gene networks (e.g., immunomodulation) [3]. This "dissociated analog" profile enables therapeutic targeting of conditions like secondary hyperparathyroidism, autoimmune disorders, and cancers without hypercalcemia risks [3] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8